

Micro-Clear for Immunofluorescence Staining: Application Notes and Protocols

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Compound of Interest

Compound Name: *Micro-Clear*

Cat. No.: *B1176558*

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Introduction

Micro-Clear is a rapid, easy-to-use tissue clearing reagent designed to render 3D cell culture models and small tissue samples transparent, enabling high-resolution, three-dimensional imaging with immunofluorescence. By matching the refractive index of the sample, **Micro-Clear** minimizes light scattering, allowing for deep-tissue imaging with confocal, light-sheet, or wide-field microscopy. This technology is particularly advantageous for drug discovery, developmental biology, and cancer research, where understanding the spatial relationships of cells within a 3D microenvironment is critical.

Micro-Clear is compatible with a wide range of fluorophores, including fluorescent proteins and antibody-conjugated dyes, preserving signal intensity and cellular morphology. Its simple workflow is amenable to high-throughput screening in microplate formats, making it a valuable tool for quantitative analysis of cellular composition, drug penetration, and treatment efficacy in complex biological systems.

Data Presentation

The efficacy of **Micro-Clear** is demonstrated by a significant improvement in imaging depth and signal-to-noise ratio, allowing for the detection of a greater number of cells within 3D structures.

Performance Metric	Untreated Sample	Micro-Clear Treated Sample
Detectable Cells	Outer 2-3 cell layers	3-4 times increase in total cells detected[1][2]
Imaging Depth	Limited by light scattering	Up to 500 μm for 3D cell cultures[3]
Signal-to-Noise Ratio	Low, especially in deep tissue	Significantly increased
Dose-Response Sensitivity	Underestimated due to partial sampling	More accurate, reflecting the entire cell population[2]

Table 1: Performance Comparison of Untreated vs. Micro-Clear Treated 3D Cell Culture Models.

Property	Value/Characteristic
Clearing Time	Minutes for 3D cell cultures up to 500 μm [3]
Immunofluorescence Compatibility	Yes[2][4]
Fluorescent Protein Compatibility	Yes[2][4]
Microplate Compatibility	Yes[1][2]
Reversibility	Yes, for subsequent 2D H&E/IHC staining[2]
Toxicity	Low compared to many solvent-based methods[1]

Table 2: Key Properties and Compatibilities of Micro-Clear.

Experimental Protocols

Protocol 1: Immunofluorescence Staining and Clearing of 3D Cell Cultures (e.g., Spheroids, Organoids)

This protocol describes the immunofluorescence staining and subsequent clearing of 3D cell cultures up to 500 µm in thickness.

Materials:

- **Micro-Clear** Reagent
- Phosphate-Buffered Saline (PBS), pH 7.4
- 4% Paraformaldehyde (PFA) in PBS (methanol-free)
- Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)
- Blocking Buffer (e.g., 5% Bovine Serum Albumin, 0.1% Tween-20 in PBS)
- Primary Antibody, diluted in Antibody Dilution Buffer
- Fluorophore-conjugated Secondary Antibody, diluted in Antibody Dilution Buffer
- Nuclear Stain (e.g., DAPI), optional
- Dehydration Series: 50%, 70%, 90%, 100% Ethanol in deionized water
- Humidified chamber

Procedure:

- Sample Fixation:
 - Carefully remove culture medium from the 3D cell cultures.
 - Wash twice with PBS.
 - Fix with 4% PFA for 30-60 minutes at room temperature.
 - Wash three times with PBS for 5 minutes each.
- Permeabilization:

- Incubate samples in Permeabilization Buffer for 15-30 minutes at room temperature.
- Wash three times with PBS for 5 minutes each.
- Blocking:
 - Incubate samples in Blocking Buffer for 1-2 hours at room temperature in a humidified chamber.
- Primary Antibody Incubation:
 - Incubate samples with the diluted primary antibody overnight at 4°C in a humidified chamber with gentle agitation.
- Washing:
 - Wash samples three times with PBS containing 0.1% Tween-20 for 10 minutes each.
- Secondary Antibody and Nuclear Stain Incubation:
 - Incubate samples with the diluted fluorophore-conjugated secondary antibody (and nuclear stain, if applicable) for 2-4 hours at room temperature in the dark.
 - From this point on, protect samples from light.
- Final Washes:
 - Wash samples three times with PBS containing 0.1% Tween-20 for 10 minutes each.
- Dehydration:
 - Sequentially incubate the samples in 50%, 70%, 90%, and 100% ethanol for 15 minutes each at 4°C.
- Clearing:
 - Remove the final ethanol wash completely.
 - Add sufficient **Micro-Clear** Reagent to cover the samples.

- Incubate for 15-30 minutes at room temperature. Samples should become transparent.
- Imaging:
 - Image the cleared samples using a confocal or light-sheet microscope with appropriate lasers and filters. Samples can be imaged directly in the microplate or mounted on a slide.

Protocol 2: Clearing of Fluorescent Protein-Expressing 3D Cell Cultures

This protocol is a simplified workflow for clearing 3D cell cultures that endogenously express fluorescent proteins.

Materials:

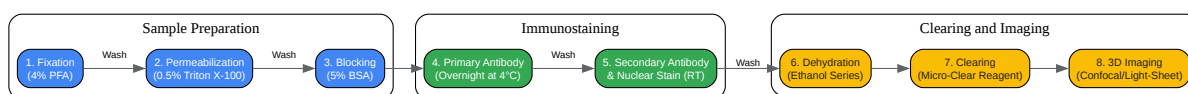
- **Micro-Clear** Reagent
- Phosphate-Buffered Saline (PBS), pH 7.4
- 4% Paraformaldehyde (PFA) in PBS (optional)
- Dehydration Series: 50%, 70%, 90%, 100% Ethanol in deionized water

Procedure:

- Fixation (Optional):
 - If fixation is required, follow step 1 from Protocol 1. If not, proceed to washing.
 - Wash samples twice with PBS.
- Dehydration:
 - Protecting the samples from light, sequentially incubate them in 50%, 70%, 90%, and 100% ethanol for 15 minutes each at 4°C.
- Clearing:
 - Remove the final ethanol wash completely.

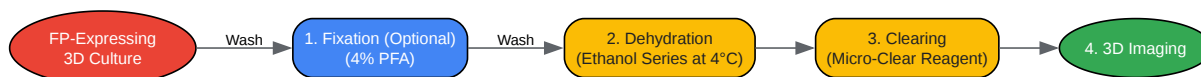
- Add sufficient **Micro-Clear** Reagent to cover the samples.
- Incubate for 15 minutes at room temperature in the dark.
- Imaging:
 - Image the cleared samples using a suitable fluorescence microscope.

Mandatory Visualizations



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Caption: Workflow for immunofluorescence staining and clearing of 3D cell cultures.



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Caption: Simplified workflow for clearing fluorescent protein-expressing 3D cultures.

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